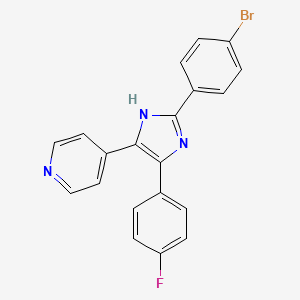

SB-203580 analogue (4)

Description

Contextualizing SB-203580 as a Foundational Kinase Inhibitor

SB-203580, a member of the pyridinylimidazole class of compounds, was one of the first selective inhibitors of p38 MAPK to be widely used in research. invivogen.comcellsignal.com The p38 MAPK signaling cascade is a crucial pathway that allows cells to respond to a wide array of external signals and stresses, including inflammatory cytokines and environmental hardships. invivogen.com There are four known isoforms of p38 MAPK: p38α, p38β, p38γ, and p38δ. cellsignal.com

SB-203580 exhibits its inhibitory action by competing with ATP for binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream targets. invivogen.comcellsignal.com Its ability to selectively inhibit p38α and p38β isoforms with high potency made it an invaluable tool for dissecting the physiological and pathological roles of this pathway. medchemexpress.comrndsystems.com Research utilizing SB-203580 has implicated p38 MAPK in a multitude of cellular processes, including inflammation, cell proliferation, and apoptosis. invivogen.comtocris.com

Rationale for the Development and Investigation of SB-203580 Analogues

Despite its utility, the research journey with SB-203580 also highlighted certain limitations, providing a strong rationale for the development of analogues. A primary driver for this research has been the pursuit of enhanced selectivity. While considered selective for p38, SB-203580 has been shown to inhibit other kinases and cellular targets, often at higher concentrations. pnas.orgresearchgate.net For instance, it has been found to inhibit the activity of phosphoinositide-dependent protein kinase (PDK1) and has off-target effects on kinases like JNKs. invivogen.coma-star.edu.sg These off-target effects can complicate the interpretation of experimental results and have spurred the design of analogues with a cleaner selectivity profile.

Another key motivation is the improvement of pharmacokinetic properties. For a compound to be a viable therapeutic candidate, it must possess suitable absorption, distribution, metabolism, and excretion (ADME) characteristics. Research into SB-203580 analogues has often focused on modifying the core structure to enhance metabolic stability and solubility, while retaining or improving potency. nih.govacs.org

Furthermore, the synthesis of analogues allows for the exploration of new therapeutic applications. By fine-tuning the chemical structure, researchers can modulate the compound's activity against different p38 isoforms or even create dual-target inhibitors. For example, research has explored tri-substituted imidazole (B134444) analogues of SB-203580 for their potential in inducing the differentiation of human embryonic stem cells into cardiomyocytes. nih.gov Other studies have focused on developing dual inhibitors of p38α MAPK and other kinases like glycogen (B147801) synthase kinase 3β (GSK3β) for potential applications in neurodegenerative diseases. nih.govuef.fi

Overview of Academic Research Trajectories for SB-203580 Analogues

The academic exploration of SB-203580 analogues has followed several distinct yet interconnected paths. A significant body of work has centered on structure-activity relationship (SAR) studies. By systematically modifying the substituents on the imidazole ring of the SB-203580 scaffold, researchers have been able to map the chemical features that govern potency and selectivity. ucsf.edu For instance, the fluorophenyl group of SB-203580 is known to be a key determinant of its binding specificity. ucsf.edu

Another major research trajectory has been the development of analogues as chemical probes to investigate complex biological systems. Immobilized analogues of SB-203580 have been used in affinity chromatography to identify novel cellular targets of the inhibitor, leading to a deeper understanding of its biological effects. pnas.orgresearchgate.net

More recently, research has focused on creating analogues with tailored properties for specific diseases. This includes the design of tetra-substituted imidazoles as dual inhibitors of p38α MAPK and c-Jun N-terminal kinase 3 (JNK3) for potential use in treating neurodegenerative disorders like Huntington's disease. acs.org Additionally, the synthesis of pyridinylimidazole analogues has been optimized to create more efficient and versatile production methods, facilitating further research and development. rsc.org This ongoing research continues to build upon the foundational knowledge gained from SB-203580, driving the development of more sophisticated and targeted kinase inhibitors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrFN3/c21-16-5-1-15(2-6-16)20-24-18(13-3-7-17(22)8-4-13)19(25-20)14-9-11-23-12-10-14/h1-12H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCECUPUQFBKLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=NC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Sb 203580 and Its Analogues

Primary Target Interaction: p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The principal mechanism of action for SB-203580 and its analogues is the inhibition of the p38 MAPK signaling pathway. invivogen.com This pathway is a critical mediator of cellular responses to a variety of external signals and stresses, playing a key role in processes such as inflammation, cell growth, and apoptosis. nih.govcellsignal.com

Specificity for p38α and p38β Isoforms

The inhibitory action of SB-203580 is not uniform across all four isoforms of p38 MAPK (α, β, γ, δ). It demonstrates notable selectivity for the p38α (also known as SAPK2a) and p38β (also known as SAPK2b/p38β2) isoforms. rndsystems.comnih.gov In vitro kinase assays have quantified this specificity, revealing a higher potency against p38α.

IC₅₀ values indicate the concentration of the inhibitor required to reduce the enzyme's activity by half. The data shows that SB-203580 is ten times more potent against the p38α isoform compared to the p38β isoform. rndsystems.com

ATP-Competitive Binding Mode Analysis

SB-203580 functions as an ATP-competitive inhibitor, meaning it directly competes with adenosine triphosphate (ATP) for binding to the kinase's active site. invivogen.comresearchgate.netresearchgate.net This binding occurs within the ATP-binding pocket of the p38 kinase, a conserved region among protein kinases. invivogen.comcellsignal.com

The specific interactions that stabilize this binding have been elucidated. The pyridine (B92270) ring of the SB-203580 molecule forms a crucial hydrogen bond with the backbone amino group of methionine 109 (Met109) in the hinge region of the kinase. researchgate.net Concurrently, the fluoro-substituted aryl ring of the inhibitor engages with a nearby hydrophobic pocket, further anchoring the molecule in place. researchgate.net This mode of binding physically obstructs ATP from entering the active site, thereby preventing the phosphorylation of downstream substrates and inhibiting the kinase's catalytic activity. cellsignal.com It is important to note that while SB-203580 blocks the catalytic function of p38 MAPK, it does not prevent the phosphorylation of p38 itself by upstream kinases. cellsignal.comnih.gov

Comparison with other p38 MAPK Inhibitors

The landscape of p38 MAPK inhibitors includes a variety of compounds that differ in their chemical structure and binding mechanisms. SB-203580 and the closely related SB202190 are classified as Type I inhibitors, which are ATP-competitive and bind to the active conformation of the kinase. nih.govresearchgate.net A structural analogue of SB-203580, ML3403, was developed to have equal p38α MAPK inhibition but with reduced activity towards liver cytochrome P450 enzymes. nih.gov

In contrast, other inhibitors exhibit different binding modes. BIRB-796 (Doramapimod) is a notable example of a Type II inhibitor. researchgate.net Unlike SB-203580, BIRB-796 is an allosteric inhibitor that binds to an inactive conformation of p38 MAPK, occupying both the ATP-binding site and an adjacent allosteric pocket. researchgate.net This induces a conformational change that prevents the kinase from adopting its active state. While SB-203580 is specific for p38α and p38β, BIRB-796 has been shown to inhibit all p38 isoforms, albeit at different concentrations. nih.gov

Other inhibitors like Pamapimod and Losmapimod are also potent p38 MAPK inhibitors. alzdiscovery.org Losmapimod, for instance, inhibits both p38α and p38β isoforms. alzdiscovery.org

Cross-Reactivity and Off-Target Kinase Interactions of SB-203580 and its Analogues

While SB-203580 is considered relatively specific for p38 kinases, particularly at lower concentrations, its selectivity is not absolute. nih.gov Investigations into its broader kinase interaction profile have revealed several off-target effects, especially at higher concentrations. The use of SB-203580 analogue (4) in proteomic studies has been pivotal in identifying these additional interactions. researchgate.netnih.gov

Selectivity Profiling against Related Kinases

Selectivity profiling has shown that SB-203580 exhibits a 100- to 500-fold greater selectivity for p38 over kinases such as LCK, GSK-3β, and PKBα. rndsystems.com However, inhibition of these and other kinases can occur. For instance, SB-203580 can inhibit the phosphorylation and activation of Protein Kinase B (PKB, also known as Akt). invivogen.com Early studies indicated that SB-203580 did not significantly inhibit JNK or p42 MAPK cascades in vivo. nih.gov However, the interpretation of results with SB-203580 can be complex, as some studies have reported that at higher concentrations (>20 μM), it may paradoxically lead to the activation of the Raf-1 kinase. invivogen.com

Identification of Additional Protein Kinase Targets through Proteomics

The limitations of traditional in vitro kinase panels led to the use of chemical proteomics to assess inhibitor selectivity on a broader, more unbiased scale. nih.gov By using an immobilized form of SB-203580 analogue (4) for affinity chromatography with cell lysates, several previously unknown protein kinase targets of SB-203580 were discovered. researchgate.netnih.gov

This proteomic approach revealed that SB-203580 inhibits several kinases with a potency that is comparable to, or even greater than, its inhibition of p38α. researchgate.net These findings challenge the view of SB-203580 as a highly specific p38 inhibitor and necessitate a re-evaluation of data from studies that have relied solely on this compound to implicate p38 MAPK in various biological processes. researchgate.netnih.gov

The cellular kinase activity of RICK, for example, was inhibited by submicromolar concentrations of SB-203580 in intact cells, highlighting the physiological relevance of this off-target interaction. researchgate.net

Non-Kinase Target Interactions

Key non-kinase targets include enzymes involved in inflammatory and metabolic pathways:

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): SB-203580 is a direct, reversible inhibitor of both COX-1 and COX-2. nih.gov This inhibitory action can interfere with the metabolism of arachidonic acid to prostaglandins, which are key mediators of inflammation. nih.govsemanticscholar.org

Thromboxane Synthase: The compound has been demonstrated to directly inhibit thromboxane synthase. nih.gov This enzyme is responsible for converting prostaglandin H2 to thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. nih.govtocris.com

Hepatic Cytochrome P450 Enzymes: SB-203580 has been shown to potently inhibit hepatic cytochrome P450 enzymes. pnas.org This can have significant implications for the metabolism of other drugs and endogenous compounds.

| Target | Target Class | Observed Effect | Reference |

|---|---|---|---|

| p38 MAPK (α/β) | Protein Kinase | Potent Inhibition | wikipedia.org |

| RICK (Rip2/CARDIAK) | Protein Kinase | Potent Inhibition | nih.govpnas.orgdrugbank.com |

| Cyclin G-Associated Kinase (GAK) | Protein Kinase | Potent Inhibition | pnas.org |

| Casein Kinase 1 (CK1δ) | Protein Kinase | Inhibition | pnas.orgresearchgate.net |

| Cyclooxygenase-1 (COX-1) | Enzyme (Oxidoreductase) | Direct, Reversible Inhibition | nih.gov |

| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Direct, Reversible Inhibition | nih.gov |

| Thromboxane Synthase | Enzyme (Isomerase) | Direct Inhibition | nih.govtocris.com |

| Cytochrome P450 | Enzyme (Oxidoreductase) | Potent Inhibition | pnas.org |

Allosteric Modulation and Conformational Dynamics in Analogue Binding

The binding of SB-203580 and its analogues to p38 MAPK is a well-characterized example of competitive inhibition within the ATP-binding pocket. invivogen.comcellsignal.com The interaction induces a significant conformational change in the ATP-binding site, which prevents the kinase from binding ATP and subsequently phosphorylating its substrates. researchgate.net

The specificity of pyridinyl imidazole (B134444) inhibitors like SB-203580 is largely determined by the presence of a critical threonine residue (Thr106 in p38α) within the ATP-binding pocket. ahajournals.org The inhibitor's pyridine ring forms a crucial hydrogen bond with the backbone nitrogen of Met109, while the 4-fluorophenyl ring occupies a spacious hydrophobic pocket. researchgate.net Kinases that possess a larger hydrophobic residue in place of this threonine are generally resistant to inhibition by this class of compounds. pnas.org

While SB-203580 is considered an orthosteric, ATP-competitive inhibitor, the study of kinase inhibitors has revealed the importance of allosteric modulation and protein dynamics. nih.gov The binding of an inhibitor to the active site can influence the conformational dynamics of the entire protein, affecting distal functional sites. The kinase itself exists in a dynamic equilibrium between active and inactive conformations. ATP-competitive inhibitors can selectively bind to and stabilize one of these conformations, thereby shifting the equilibrium and inhibiting kinase activity. The precise conformational state stabilized by an inhibitor can influence its specificity and cellular effects. While the primary mechanism of SB-203580 is orthosteric, its binding event is intrinsically linked to the conformational dynamics that govern the kinase's activity state.

Structure Activity Relationships Sar in Sb 203580 Analogue Design

Core Pyridinyl Imidazole (B134444) Scaffold Modifications

The pyridinyl imidazole scaffold is the foundational chemical structure of SB-203580 and its analogues, which are known inhibitors of p38 MAPK. nih.govnih.gov This core is essential for the inhibitory activity of these compounds, as they function as ATP-competitive inhibitors by binding to the ATP-binding pocket of the p38 kinase. nih.govresearchgate.net Modifications to this central scaffold can significantly impact the compound's interaction with the target enzyme.

Research into SB-203580 analogues has explored various modifications to the tri-substituted imidazole ring system. These modifications aim to enhance the compound's therapeutic potential by improving its binding affinity and selectivity. The design and synthesis of a series of pyridinylimidazole compounds have been reported to be selective inhibitors of p38 MAPK. nih.gov The exploration of different heterocyclic systems as replacements for or modifications to the imidazole core, such as triazole, thiazole, and pyrazole, has been a strategy to identify novel inhibitors with improved properties.

Impact of Substituent Variations on p38 MAPK Isoform Selectivity

The p38 MAPK family consists of four isoforms: α, β, γ, and δ. SB-203580 and its analogue SB-202190 are known to selectively inhibit the p38α and p38β isoforms, with no significant effect on the γ and δ isoforms. google.com This selectivity is crucial as the different isoforms can have distinct physiological roles.

Substituent variations on the pyridinyl imidazole scaffold play a critical role in determining the isoform selectivity of the inhibitors. The substituents at the 2, 4, and 5 positions of the imidazole ring are key determinants of this selectivity. For instance, SB-203580 is a 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)1H-imidazole. google.com The nature and position of these aryl groups and their substituents influence the interactions with the specific amino acid residues within the ATP-binding pocket of the different p38 isoforms.

While SB-203580 is a potent inhibitor of p38α and p38β, it has been shown to inhibit JNK2 isoforms at higher concentrations, indicating that achieving perfect selectivity is a challenge. core.ac.uk The IC50 for inhibition of p38-MAPK stimulation of MAPKAPK2 is approximately 0.07 µM, whereas that for total SAPK/JNK activity is 3–10 µM. core.ac.uk This suggests that subtle changes in the inhibitor's structure can lead to interactions with other related kinases. Therefore, a deep understanding of the SAR is essential for designing analogues with improved selectivity profiles.

SAR for Modulating Off-Target Activities (e.g., ML3403 for reduced P450 activity)

A significant challenge in the development of SB-203580 analogues for clinical use is their off-target activities, which can lead to undesirable side effects. A notable example is the liver toxicity associated with SB-203580, which has prevented its clinical application. nih.gov This toxicity is linked to its interaction with liver cytochrome P450 (CYP) enzymes. nih.gov

To address this issue, researchers have focused on modifying the structure of SB-203580 to reduce its activity towards CYP enzymes while maintaining its p38 MAPK inhibitory potency. An example of this is the development of ML3403, a structural analogue of SB-203580. nih.gov ML3403 was designed to have equal in vitro and ex vivo p38α MAPK inhibition as SB-203580 but with reduced activity towards liver cytochrome P450 enzymes. nih.gov

The SAR studies in this context focus on identifying the structural motifs responsible for the interaction with CYP enzymes and modifying them to reduce this interaction. This can involve altering the lipophilicity, electronic properties, or steric hindrance of the molecule to disfavor binding to the active site of CYP enzymes. The successful development of ML3403 demonstrates that it is possible to dissociate the desired p38 MAPK inhibitory activity from the off-target effects on P450 enzymes through rational drug design based on SAR. nih.gov

| Compound | p38α MAPK Inhibition | Cytochrome P450 Activity |

| SB-203580 | Potent | Active |

| ML3403 | Potent | Reduced |

SAR in 2,4,5-Trisubstituted Azole Analogues for Cardiomyocyte Differentiation

Interestingly, analogues of SB-203580 have been investigated for their potential in regenerative medicine, specifically in inducing the differentiation of human pluripotent stem cells into cardiomyocytes. A series of 2,4,5-trisubstituted azole analogues of SB-203580 were synthesized and screened for this purpose.

The SAR studies in this area revealed that the cardiomyogenic activity of these analogues did not always correlate with their p38α MAPK inhibitory activity, suggesting an alternative mechanism of action. Further investigation identified that the cardiomyogenic activities of SB-203580 and its analogues correlated with the inhibition of casein kinases 1 (CK1) ε and δ, which in turn inhibits the Wnt/β-catenin pathway post-mesoderm formation.

This highlights a complex SAR where the same core scaffold can be modified to exhibit different biological activities through off-target effects. The substituents on the azole ring influence the compound's activity towards both p38 MAPK and other kinases like CK1, thereby affecting the downstream cellular processes of cardiomyocyte differentiation.

SAR in α-Galactosylceramide Analogues (e.g., 4d and 4e) with p38 MAPK Pathway Involvement

In a different chemical class, α-galactosylceramide (α-GalCer) analogues have been designed to exert anti-inflammatory effects through the p38 MAPK signaling pathway. nih.gov A study involving the biological evaluation of 25 α-GalCer analogues identified an interesting preliminary SAR in their ability to inhibit nitric oxide (NO) release and tumor necrosis factor-α (TNF-α) production in activated microglial cells. nih.govnih.gov

From this screening, analogues 4d and 4e were identified as hit compounds. nih.govnih.gov The SAR for this series of compounds indicated that:

An additional phenyl moiety in the sphingosine (B13886) backbone resulted in the largest enhancement of inhibitory activity. nih.gov

Relatively short acyl chains also enhanced anti-inflammatory activity. nih.gov

Specifically, analogues 4d and 4e , which have a terminal phenyl group in their acyl chains, prominently suppressed the production of pro-inflammatory molecules in a dose-dependent manner. nih.gov

Mechanistic studies revealed that the anti-inflammatory effects of 4d and 4e are mediated through the inhibition of p38 MAPK phosphorylation and the DNA binding activities of NF-κB and AP-1. nih.govplos.org The inhibitory pattern of 4d and 4e on microglial activation was identical to that of the p38 MAPK-specific inhibitor SB-203580. nih.gov

| Analogue Feature | Effect on Anti-inflammatory Activity |

| Phenyl moiety in sphingosine backbone | Enhanced |

| Short acyl chains | Enhanced |

| Terminal phenyl group in acyl chain (4d, 4e) | Prominently enhanced |

Stereo-Chemical Considerations in Analogue Activity

Stereochemistry plays a crucial role in the biological activity of drugs as it can significantly affect their interaction with chiral biological targets such as enzymes and receptors. nih.govnih.gov The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form. nih.gov For many classes of compounds, stereochemistry is a key driver for potency and pharmacokinetics. nih.gov

While specific studies on the stereochemistry of SB-203580 analogues are not detailed in the provided search results, the general principles of medicinal chemistry suggest that if a chiral center is present in an analogue, the different stereoisomers could exhibit different biological activities. The three-dimensional arrangement of atoms in a molecule determines its shape and how it fits into the binding site of a protein.

For instance, if a substituent on the pyridinyl imidazole scaffold creates a chiral center, it is highly likely that one enantiomer will have a higher affinity for the p38 MAPK active site than the other. This is because the amino acid residues lining the active site are themselves chiral, creating a chiral environment. Therefore, the development of single-enantiomer drugs is often pursued to improve therapeutic outcomes by providing greater selectivity for the biological target and an improved therapeutic index. nih.gov

Synthetic Methodologies for Sb 203580 Analogues

Design and Synthesis of Novel Pyridinyl Imidazole (B134444) Derivatives

The design of novel pyridinyl imidazole derivatives often centers on modifying the substituents at the C2, C4, and C5 positions of the imidazole ring to explore the structure-activity relationship (SAR) and to introduce functionalities for specific applications. SB-203580 analogue (4) was specifically designed for immobilization on a solid support for use in affinity chromatography to identify cellular targets of kinase inhibitors. nih.gov

The key design feature of analogue (4) is the replacement of the methylsulfinyl moiety of SB-203580 with a primary methylamine (B109427) group. nih.gov This modification provides a nucleophilic handle for covalent attachment to a chromatography matrix while aiming to preserve the essential binding interactions with the target kinase. The synthesis of the core pyridinyl imidazole scaffold can be achieved through various established methods. One common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. For instance, the synthesis of a related core structure, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, has been reported via a one-pot reaction of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione, formaldehyde, and ammonium acetate (B1210297) in glacial acetic acid, heated in a microwave reactor.

While the specific multi-step synthesis of SB-203580 analogue (4) is not detailed in readily available literature, a plausible synthetic strategy would likely involve the following key steps:

Synthesis of the Imidazole Core: A multi-component reaction to form the trisubstituted imidazole ring. This could involve the reaction of a substituted benzil (B1666583) derivative (e.g., with a protected amine or nitro group on one of the phenyl rings), 4-pyridinecarboxaldehyde, and an ammonium source.

Introduction of the Amino Functionality: If not incorporated from the start, the amino group can be introduced via reduction of a nitro group or deprotection of a protected amine on the C2-phenyl ring.

Final Modification: N-alkylation to introduce the methyl group on the amine, if necessary.

Cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira reactions are also powerful tools for constructing the C-C bonds between the imidazole core and its aryl substituents, offering a modular approach to a variety of analogues. rsc.orgresearchgate.net Buchwald-Hartwig amination could be employed for the direct introduction of the amine functionality onto an aryl halide precursor. wikipedia.orgresearchgate.net

Strategies for Modifying Selectivity and Potency in Analogue Synthesis

The selectivity and potency of pyridinyl imidazole inhibitors are highly dependent on the nature and position of substituents on the core scaffold. Modifications are strategically made to exploit differences in the ATP-binding pockets of various kinases.

C2-Substituent: The substituent at the C2 position of the imidazole ring of SB-203580 and its analogues extends into a solvent-exposed region of the p38 kinase binding pocket. This makes it an ideal position for modification to introduce linker groups for immobilization without significantly disrupting the key binding interactions. In the case of analogue (4), the introduction of the primary methylamine at this position was a strategic choice to create a point of attachment for a solid support. nih.gov While this modification is primarily for functional purposes, it is crucial that it does not abolish the inhibitory activity. Indeed, the free form of this analogue (PI 51) was shown to be a potent inhibitor of p38α. nih.gov

C4- and C5-Aryl Groups: The 4-fluorophenyl group at the C4 position and the 4-pyridyl group at the C5 position are crucial for the inhibitory activity of SB-203580. The pyridine (B92270) nitrogen forms a key hydrogen bond with the backbone amide of Met109 in the hinge region of p38 kinase. The 4-fluorophenyl group occupies a hydrophobic pocket. Modifications to these groups are generally less tolerated if high potency against p38 is to be maintained.

Gatekeeper Residue: The selectivity of kinase inhibitors is often influenced by the "gatekeeper" residue in the ATP-binding site. Kinases with a smaller gatekeeper residue (like threonine in p38α) can accommodate bulky inhibitors, while those with larger gatekeeper residues (like methionine) are often resistant. nih.gov The design of SB-203580 analogues takes this into account, and modifications can be made to either target or avoid kinases with specific gatekeeper residues.

| Modification Strategy | Rationale | Impact on Analogue (4) |

| Replacement of Sulfoxide with Primary Amine | Introduce a functional handle for immobilization. | Enables covalent attachment to a solid support for affinity proteomics. nih.gov |

| Retention of 4-Fluorophenyl Group | Maintain hydrophobic interactions in the binding pocket. | Preserves high-affinity binding to p38 kinase. |

| Retention of 4-Pyridyl Group | Maintain key hydrogen bond with the kinase hinge region. | Essential for potent inhibition of p38 kinase. |

Immobilization Chemistry for Affinity-Based Proteomics with SB-203580 Analogues

The primary motivation for the synthesis of SB-203580 analogue (4) was its utility in affinity-based proteomics to identify the cellular targets of SB-203580 on a proteome-wide scale. nih.gov The primary methylamine group serves as a versatile anchor for covalent immobilization onto various solid supports.

A common method for immobilizing ligands with primary amines is through the use of N-hydroxysuccinimide (NHS)-activated resins (e.g., NHS-activated Sepharose). The primary amine of the analogue attacks the NHS ester, forming a stable amide bond and covalently linking the inhibitor to the resin.

The process for preparing an affinity matrix with SB-203580 analogue (4) would typically involve:

Activation of the Solid Support: A chromatography resin with a suitable spacer arm is activated to create a reactive group (e.g., an NHS ester).

Coupling of the Ligand: The SB-203580 analogue (4) is dissolved in a suitable buffer and incubated with the activated resin. The primary amine of the analogue reacts with the activated group on the resin, forming a covalent bond.

Blocking of Remaining Active Sites: Any unreacted active sites on the resin are blocked with a small amine-containing molecule (e.g., ethanolamine) to prevent non-specific binding of proteins.

Washing: The resin is extensively washed to remove any non-covalently bound ligand and blocking agent.

This immobilized analogue can then be used as an affinity matrix to capture proteins from cell lysates that bind to the SB-203580 pharmacophore. The bound proteins can subsequently be eluted and identified by mass spectrometry. nih.gov

| Immobilization Chemistry | Reactive Group on Support | Functional Group on Analogue (4) | Resulting Linkage |

| Amine-Reactive Coupling | N-Hydroxysuccinimide (NHS) ester | Primary Amine | Amide |

| Reductive Amination | Aldehyde | Primary Amine | Secondary Amine |

Development of Water-Soluble Analogue Forms (e.g., Hydrochloride Salts)

Pyridinyl imidazole derivatives, including SB-203580 and its analogues, are often characterized by poor water solubility due to their hydrophobic aromatic nature. To facilitate their use in biological assays and for potential in vivo applications, it is often necessary to prepare more water-soluble forms.

A common and effective strategy to increase the aqueous solubility of basic compounds like pyridinyl imidazoles is to convert them into their salt forms. The pyridine nitrogen in the C5-substituent is basic and can be readily protonated by an acid to form a salt. The hydrochloride salt is a widely used and pharmaceutically acceptable salt form. nih.govnih.gov

The preparation of the hydrochloride salt of SB-203580 analogue (4) would typically involve:

Dissolving the free base of the analogue in a suitable organic solvent (e.g., methanol, ethanol, or diethyl ether).

Adding a solution of hydrochloric acid (e.g., HCl in ether or an aqueous solution) to the solution of the free base.

The hydrochloride salt will typically precipitate out of the solution.

The salt can then be collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried.

The resulting hydrochloride salt is generally a crystalline solid with significantly improved water solubility compared to the free base. This enhanced solubility is crucial for preparing stock solutions and for ensuring bioavailability in cellular and in vivo studies. acs.org

| Compound Form | Rationale for Preparation | Key Physicochemical Property |

| Free Base | The active form of the inhibitor that binds to the kinase. | Generally poor water solubility. |

| Hydrochloride Salt | To improve aqueous solubility for biological assays and formulation. | Increased water solubility due to the ionic nature of the salt. nih.govnih.gov |

Cellular and Molecular Biological Effects of Sb 203580 and Its Analogues

Modulation of Key Signal Transduction Pathways

SB-203580 modulates a variety of critical signaling pathways, some through its primary target, p38 MAPK, and others through off-target interactions. These interactions have profound implications for cellular responses to external stimuli and internal stress.

p38 MAPK Signaling Cascade Regulation

SB-203580 is a selective and potent inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms. nih.govtocris.com It functions as an ATP-competitive antagonist, binding to the ATP pocket of the kinase and thereby inhibiting its catalytic activity. invivogen.comcellsignal.com This inhibition prevents the phosphorylation of downstream substrates. cellsignal.com

Key downstream effects of SB-203580-mediated p38 inhibition include the suppression of MAPK-activated protein kinase 2 (MAPKAPK-2) activation and the subsequent prevention of heat shock protein 27 (HSP27) phosphorylation. cellsignal.comnih.gov The p38 MAPK signaling cascade is a central hub for cellular responses to a wide array of extracellular stimuli and stresses, including inflammatory cytokines (e.g., interleukin-1), bacterial endotoxins, and osmotic shock. invivogen.comcellsignal.comnih.gov By blocking this pathway, SB-203580 allows researchers to dissect the specific roles of p38 signaling in various biological processes. nih.gov The specificity of SB-203580 for p38 has been demonstrated by its lack of inhibition against numerous other protein kinases in vitro. nih.gov

| Target Kinase | IC₅₀ Value | Reference |

|---|---|---|

| SAPK2a/p38α | 50 nM | tocris.com |

| SAPK2b/p38β2 | 500 nM | tocris.com |

| RK/p38 | 0.6 µM | nih.gov |

Toll-like Receptor (TLR) Signaling Pathway Interrogation

The Toll-like receptor (TLR) signaling pathway is a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs). nih.govnih.gov Upon activation by ligands such as lipopolysaccharide (LPS), TLRs trigger intracellular signaling cascades that involve adaptor proteins like MyD88 and lead to the activation of downstream kinases, including p38 MAPK. invivogen.comkegg.jp This cascade culminates in the production of inflammatory cytokines. kegg.jp

SB-203580 serves as a tool to interrogate the role of p38 MAPK within the TLR pathway. invivogen.com Since p38 MAPK is a key component of the MyD88-dependent pathway, its inhibition by SB-203580 can attenuate the inflammatory response triggered by TLR agonists. invivogen.comresearchgate.net This allows for the investigation of p38's specific contribution to TLR-mediated immune responses, distinguishing its effects from other parallel signaling branches like the NF-κB and JNK pathways that are also activated by TLRs. kegg.jp

NF-κB and AP-1 Transcriptional Regulation

The regulation of transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) by SB-203580 is complex and concentration-dependent. While p38 MAPK is known to be upstream of some transcription factors, studies have shown that SB-203580 can have paradoxical effects on NF-κB. nih.govnih.gov

Specifically, at higher concentrations (e.g., 5 and 10 µM), SB-203580 has been observed to enhance, rather than inhibit, NF-κB-mediated transcriptional activity. nih.govnih.gov This enhancement is not a result of its action on p38 but is considered a non-specific effect. nih.gov Research indicates this effect is mediated by the activation of the extracellular signal-regulated kinase (ERK)1/2 pathway. nih.govnih.gov The SB-203580-induced increase in NF-κB activity was associated with enhanced phosphorylation of ERK1/2 and c-Jun N-terminal kinase (JNK), but not p38. nih.govnih.gov This finding underscores the importance of considering potential off-target effects when interpreting data generated using this inhibitor.

Wnt Signaling Pathway Crosstalk, particularly through CK1 Inhibition

A significant off-target activity of SB-203580 is the inhibition of Casein Kinase 1 (CK1). nih.govresearchgate.net This cross-reactivity has important implications for the Wnt signaling pathway, where CK1 isoforms play critical, albeit opposing, roles. mdpi.com CK1α acts as a negative regulator by promoting the degradation of β-catenin, the central effector of the canonical Wnt pathway. mdpi.com In contrast, CK1δ/ε act as positive regulators downstream of Wnt ligand-receptor binding. mdpi.com

Studies have demonstrated that the inhibitory effects of SB-203580 on Wnt/β-catenin signaling can be attributed to its inhibition of CK1δ/ε. researchgate.net This finding suggests that some biological effects previously ascribed solely to p38 MAPK inhibition might, in fact, be due to the compound's action on CK1 and the subsequent modulation of Wnt signaling. nih.govresearchgate.net This crosstalk highlights a critical consideration for studies using pyridinyl imidazole-based inhibitors. nih.gov

Insulin (B600854) Signaling Pathway Modulation (Glucose Transport)

SB-203580 has been shown to modulate the insulin signaling pathway, specifically by affecting glucose transport. Insulin stimulates glucose uptake into cells like adipocytes primarily through the translocation of the GLUT4 glucose transporter to the plasma membrane. nih.govcellsignal.com

Treatment with SB-203580 reduces insulin-stimulated glucose uptake. researchgate.netnih.gov Interestingly, this effect appears to be independent of p38 MAPK inhibition. researchgate.net Research suggests that SB-203580 directly affects GLUT4's intrinsic activity. researchgate.netnih.gov The compound does not alter the apparent Km of GLUT4-mediated transport but reduces the maximum velocity (Vmax) by locking the transporter in an inactive, inward-facing conformation. researchgate.netnih.gov This indicates a direct interaction with the transporter or an associated regulatory protein, representing another significant p38-independent effect of the compound. researchgate.net

Impact on Cellular Processes and Homeostasis

Through its modulation of the signaling pathways detailed above, SB-203580 influences a wide range of fundamental cellular processes and homeostatic mechanisms.

| Cellular Process | Effect of SB-203580 | Primary Pathway Implicated | Reference |

|---|---|---|---|

| Inflammation | Inhibition | p38 MAPK, TLR | nih.govinvivogen.com |

| Apoptosis | Enhances constitutive apoptosis in eosinophils | p38 MAPK | nih.gov |

| Cell Proliferation | Inhibits IL-2-induced T cell proliferation | p38 MAPK, PKB | tocris.comselleckchem.com |

| Autophagy | Induces | p38 MAPK, PKB | invivogen.comselleckchem.com |

| Glucose Homeostasis | Reduces insulin-stimulated glucose transport | GLUT4 (direct effect) | researchgate.netnih.gov |

| Gene Transcription | Enhances NF-κB activity at high concentrations | ERK (off-target) | nih.govnih.gov |

The compound's ability to inhibit inflammatory cytokine production is a direct consequence of its primary action on the p38 MAPK pathway. nih.gov It also plays a role in regulating cell survival and death; for instance, by inhibiting the basal activity of p38 MAPK, SB-203580 enhances the natural, cytokine-deprived apoptosis of human eosinophils. nih.gov Furthermore, SB-203580 has been shown to inhibit the proliferation of T cells and to induce autophagy in certain cell types. invivogen.comselleckchem.com These diverse effects, stemming from both on-target and off-target activities, make SB-203580 a powerful but complex tool for cellular research.

Cell Proliferation and Differentiation Studies

T Cell Proliferation

No information available for SB-203580 analogue (4).

Neural Stem Cell and Skin Epithelial Progenitor Cell Expansion

No information available for SB-203580 analogue (4).

Hematopoietic Stem Cell Maintenance and Expansion

No information available for SB-203580 analogue (4).

Cardiomyocyte Differentiation in Pluripotent Stem Cells

No information available for SB-203580 analogue (4).

Osteogenic Differentiation of Periodontal Ligament Stem Cells (PDLSCs)

No information available for SB-203580 analogue (4).

Autophagy Pathway Regulation (e.g., Beclin-1, Atg9 Trafficking)

No information available for SB-203580 analogue (4).

Based on a comprehensive review of publicly available scientific literature, there is currently insufficient specific data on a compound explicitly identified as "SB-203580 analogue (4)" to generate a detailed article covering the requested topics.

The provided outline requires in-depth information on the cellular and molecular biological effects of this specific analogue, including its role in reversing P-glycoprotein-mediated multidrug resistance, its mechanisms in platelet aggregation, its effects on cell cycle progression and apoptosis in malignancies such as AML stem cells, and its specific roles in inflammatory and immune responses.

While extensive research exists for the parent compound, SB-203580, and for various other analogues, the search did not yield specific studies detailing the biological activities of a compound designated as "SB-203580 analogue (4)" across the required range of topics. Scientific literature often describes series of synthesized analogues, and without access to the specific publication or context where "analogue (4)" is defined and characterized, it is not possible to provide an accurate and scientifically validated article that focuses solely on this compound as instructed.

Therefore, the generation of a thorough and informative article strictly adhering to the provided outline for "SB-203580 analogue (4)" cannot be completed at this time. Further details identifying the specific chemical structure or the primary research article describing this particular analogue would be necessary to fulfill the request.

An article focusing solely on the chemical compound "SB-203580 analogue (4)" cannot be generated based on publicly available scientific literature.

Extensive searches for a specific compound identified as "SB-203580 analogue (4)" did not yield dedicated research pertaining to the topics outlined in the request. The available literature primarily focuses on the parent compound, SB-203580, or other specifically named analogues (e.g., SB-202190, ML3403, SB-202474).

While several medicinal chemistry papers identify various kinase inhibitors as "compound 4" or "analogue 4" within their respective studies acs.orgdoi.orgacs.org, these are distinct and unrelated molecules and are not identified as analogues of SB-203580.

Therefore, constructing a scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on "SB-203580 analogue (4)" is not possible with the current information accessible through search tools. Information exists for the parent compound, SB-203580, across most of the requested topics, including microglial activation, airway smooth muscle inflammation, neuroprotection, and neurite outgrowth modulation nih.govresearchgate.netatsjournals.orgnih.govnih.govresearchgate.netnih.govnih.govarvojournals.orgresearchgate.netfrontiersin.org. However, presenting this information would deviate from the explicit instructions to focus solely on "SB-203580 analogue (4)".

Advanced Research Methodologies Applied to Sb 203580 Analogues

Proteome-Wide Assessment of Kinase Inhibitor Selectivity

A critical aspect of characterizing a kinase inhibitor is understanding its selectivity across the entire proteome. While compounds like SB-203580 were initially considered highly specific for p38 MAP kinase, advanced proteomic methods have revealed a more complex interaction landscape. These techniques are crucial for anticipating off-target effects and accurately interpreting experimental results.

A powerful method for this is chemical proteomics, which often involves immobilizing an analogue of the inhibitor on a chromatography matrix to capture its binding partners from cell lysates. For instance, an analogue of SB-203580 was immobilized on chromatography beads to identify its cellular targets. This affinity chromatography approach, coupled with mass spectrometry, allows for the enrichment and identification of proteins that bind to the inhibitor.

Through such methods, it was discovered that SB-203580 binds to and inhibits several other kinases with high affinity, some even more potently than p38α. This highlights the necessity of proteome-wide assessments to avoid misinterpretation of cellular effects solely attributed to the intended target. The data generated from these assessments can be compiled into selectivity profiles, offering a comprehensive view of a compound's interactions.

Table 1: Known Off-Target Kinases of SB-203580 Identified Through Proteomic Approaches

| Kinase | Description | Reference |

|---|---|---|

| RICK (RIP2) | Rip-like interacting caspase-like apoptosis-regulatory protein kinase | |

| GAK | Cyclin G-associated kinase |

In Vitro Kinase Assays for Potency and Specificity Determination

Once potential kinase targets are identified, their interaction with the inhibitor is quantified using in vitro kinase assays. These assays directly measure the inhibitor's ability to block the enzymatic activity of a purified kinase. A common method is the ELISA-based assay, which measures the phosphorylation of a substrate, such as activating transcription factor 2 (ATF-2), by the kinase in the presence of varying concentrations of the inhibitor.

The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%. For SB-203580, in vitro assays determined its IC50 for p38α to be approximately 30-50 nM. However, similar assays revealed that RICK is inhibited with an even lower IC50 of around 16 nM, while GAK and CK1δ are also potently inhibited.

These assays are crucial for comparing the potency of new analogues against a panel of different kinases to determine their specificity. For example, the selectivity of SB-203580 was initially suggested by its failure to inhibit 12 other protein kinases in vitro in early studies. However, more extensive and sensitive modern assays have refined this understanding.

Table 2: In Vitro IC50 Values of SB-203580 Against Various Kinases

| Kinase | IC50 Value (nM) | Reference |

|---|---|---|

| p38α | 38 - 50 | |

| p38β2 | 500 | |

| RICK (RIP2) | 16 | |

| GAK | ~114 |

Cell-Based Assays for Functional Efficacy and Pathway Analysis

While in vitro assays determine direct enzymatic inhibition, cell-based assays are essential for confirming that an inhibitor can engage its target within a living cell and elicit a functional response. These assays can measure downstream events of the targeted pathway. For p38 MAPK inhibitors, a common assay is to measure the inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated cells, as p38 is a key regulator of TNF-α synthesis.

Another sophisticated method is the MK2-EGFP translocation assay. In this assay, the p38 substrate MK2 is tagged with enhanced green fluorescent protein (EGFP). Upon activation of the p38 pathway, MK2 is phosphorylated and translocates from the nucleus to the cytoplasm, a process that can be visualized and quantified using high-content imaging. An effective p38 inhibitor will block this translocation.

Furthermore, cell-based assays can reveal the functional consequences of inhibiting the target pathway. For example, studies using SB-203580 have examined its effects on cell migration, proliferation, and apoptosis in various cell lines. For instance, in MDA-MB-231 breast cancer cells, SB-203580 was shown to significantly reduce cell migration. Such assays are critical for understanding the potential therapeutic applications of a new analogue.

Gene Expression Profiling (mRNA and Post-Transcriptional Regulation)

To understand the broader impact of a kinase inhibitor on cellular function, researchers employ gene expression profiling. This can be done using techniques like microarray analysis or RNA sequencing to measure changes in mRNA levels across the genome following treatment with the inhibitor. Inhibition of a signaling kinase like p38 is expected to alter the expression of genes regulated by its downstream transcription factors.

For example, studies on the p38 inhibitor dilmapimod (B1683928) in patients with chronic obstructive pulmonary disease (COPD) used gene arrays to analyze mRNA levels in blood and sputum samples. This revealed that the inhibitor regulated genes such as STAT1, MMP-9, and IL-1β. Similarly, inhibition of p38 has been shown to prevent increases in the mRNA levels of myelin-related genes in Schwann cells.

Beyond just mRNA levels, advanced techniques can also investigate post-transcriptional regulation, such as changes in mRNA stability. Methods like Bru-seq and BruChase-seq allow for the profiling of RNA synthesis and decay dynamics, providing a more complete picture of how an inhibitor affects gene expression over time. These analyses can reveal whether an inhibitor affects the rate of transcription or the stability of the mRNA transcript itself.

Preclinical In Vivo Models for Mechanistic Insights in Disease Pathways

The ultimate test of a compound's potential is its efficacy and mechanism of action in a living organism. Preclinical in vivo models, typically in animals, are essential for this stage of research. These models allow researchers to study how an inhibitor affects a disease process and to gain mechanistic insights that are not possible in cell culture.

For p38 inhibitors, various disease models are used. For instance, in a mouse model of LPS-induced inflammation, SB-203580 was shown to inhibit the expansion of regulatory T cells (Tregs). This provided in vivo evidence for the role of the p38 pathway in regulating the immune response. In models of cardiac disease, p38 inhibitors are being investigated for their ability to prevent heart damage. These studies help to validate the therapeutic target and provide a rationale for clinical trials.

Future Research Directions and Unaddressed Scientific Inquiries for Sb 203580 Analogues

Strategies for Enhanced Target Specificity and Reduced Off-Target Effects

A paramount challenge in the development of kinase inhibitors is achieving high target specificity to minimize off-target effects, which can lead to unforeseen toxicities or complex polypharmacology. nih.gov While SB-203580 exhibits selectivity for p38α and p38β isoforms, it and its analogues are known to interact with other kinases and biomolecules. nih.govselleckchem.comrndsystems.com Future research on SB-203580 analogue (4) must prioritize a comprehensive understanding and improvement of its selectivity profile.

Key Strategies:

Structure-Based Design: High-resolution co-crystal structures of analogue (4) with p38 MAPK isoforms and prominent off-targets can reveal subtle differences in the ATP-binding pocket and surrounding regions. This structural intelligence will guide the design of next-generation analogues with modifications that enhance interactions with the primary target while clashing with the binding sites of off-target kinases.

Kinome-Wide Profiling: Systematic screening of analogue (4) against a broad panel of human kinases is essential to create a detailed selectivity map. This will identify both known and novel off-targets, providing a clearer picture of the compound's polypharmacology.

Exploitation of Less Conserved Regions: While the ATP-binding site is highly conserved across kinases, regions immediately adjacent to it can exhibit greater sequence and conformational diversity. Future design iterations of analogue (4) should aim to incorporate chemical moieties that extend into these less conserved regions, thereby increasing the potential for selective interactions.

Table 1: Hypothetical Kinase Selectivity Profile for SB-203580 Analogue (4)

| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38α |

| p38α | 15 | 1 |

| p38β | 50 | 3.3 |

| JNK2 | >1000 | >66 |

| ERK1 | >5000 | >333 |

| LCK | 800 | 53 |

| GSK3β | 1200 | 80 |

This table presents a hypothetical selectivity profile to illustrate the goals of enhancing target specificity.

Elucidating Novel Biological Roles for Identified Off-Targets

The identification of off-targets for SB-203580 analogue (4) should not be viewed solely as a liability. These unintended interactions can unveil novel biological functions and potential therapeutic applications. A systematic approach to "de-orphan" these off-target activities is a crucial area for future investigation.

Research Approaches:

Target Validation: Once a significant off-target is confirmed, its role in the biological system under investigation can be validated using genetic techniques such as siRNA or CRISPR-Cas9 to knock down or knock out the target protein.

Phenotypic Screening: Broad phenotypic screening of analogue (4) across various cell lines and disease models may reveal unexpected activities that can then be traced back to its specific off-target profile. This could lead to drug repositioning opportunities.

Exploring Unconventional Binding Modes and Allosteric Inhibition

The majority of kinase inhibitors, including the parent SB-203580, are ATP-competitive, binding within the highly conserved ATP pocket. invivogen.com A promising avenue for achieving greater selectivity and overcoming resistance mutations lies in the exploration of unconventional binding modes, particularly allosteric inhibition. researchgate.netcolumbia.edunih.gov Allosteric inhibitors bind to sites on the kinase that are distinct from the ATP-binding pocket, often inducing conformational changes that inactivate the enzyme. drugdiscoverytrends.com

Future Directions:

Computational Screening: Virtual screening of large compound libraries against the entire surface of p38 MAPK can identify potential allosteric binding pockets. Docking studies with analogue (4) and its derivatives could reveal if they have the potential to engage such sites.

Fragment-Based Screening: This technique can identify small molecular fragments that bind to novel sites on the kinase. These fragments can then be elaborated and optimized to develop potent and selective allosteric inhibitors based on the SB-203580 analogue (4) scaffold.

Structural Biology: Co-crystallization of p38 MAPK with analogue (4) under various conditions may reveal alternative binding modes. Techniques such as cryo-electron microscopy could also provide insights into conformational changes induced by inhibitor binding.

Development of Next-Generation Chemical Probes Based on SB-203580 Analogues

High-quality chemical probes are indispensable tools for dissecting the biological roles of specific proteins. nih.gov SB-203580 analogue (4), if proven to be highly potent and selective, could serve as an excellent starting point for the development of such probes.

Probe Development Strategies:

Affinity and Photoaffinity Probes: Introduction of a reactive group (e.g., a benzophenone) or a clickable handle (e.g., an alkyne or azide) onto the scaffold of analogue (4) would allow for covalent labeling and subsequent identification of its binding partners in complex biological systems.

Fluorescent Probes: Conjugation of a fluorophore to analogue (4) would enable the visualization of p38 MAPK localization and dynamics within living cells using advanced microscopy techniques. A study on tetra-substituted thiophenes as p38α MAPK inhibitors utilized a fluoroprobe that was an analogue of SB-203580 attached to fluorescein. nih.gov

Biotinylated Probes: A biotin (B1667282) tag would facilitate the affinity purification of the analogue (4)-protein complex, allowing for the identification of interacting proteins by mass spectrometry.

Integrating Computational Approaches in Analogue Design and Prediction of Activity

In silico methods are becoming increasingly integral to the drug discovery process, enabling the rational design of new compounds and the prediction of their biological activities. nih.gov The future development of SB-203580 analogue (4) and its successors will heavily rely on the integration of computational chemistry and machine learning.

Computational Strategies:

Quantitative Structure-Activity Relationship (QSAR): By building models that correlate the structural features of a series of SB-203580 analogues with their biological activity, it is possible to predict the potency of novel, yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the inhibitor-kinase interaction, revealing key conformational changes and the stability of the bound complex over time.

Machine Learning and AI: Advanced machine learning algorithms can be trained on large datasets of kinase inhibitor structures and their corresponding activity profiles to predict the likely targets and off-targets of new analogues like analogue (4). nih.gov This can help prioritize synthetic efforts and guide experimental testing.

Q & A

Q. What controls are essential when testing SB-203580 analogue (4) in primary immune cells versus immortalized lines?

Q. How can researchers optimize SB-203580 analogue (4) treatment duration to balance p38 MAPK inhibition and cytotoxicity in long-term cultures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.